molecular formula C7H8N2OS B112113 2-Amino-5,6-dihydro-4H-benzothiazol-7-one CAS No. 17583-10-7

2-Amino-5,6-dihydro-4H-benzothiazol-7-one

Cat. No. B112113
CAS RN: 17583-10-7
M. Wt: 168.22 g/mol
InChI Key: JAZOMJIYYHHUBH-UHFFFAOYSA-N
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Description

“2-Amino-5,6-dihydro-4H-benzothiazol-7-one” is a chemical compound with the molecular formula C7H8N2OS . It is also known as “2-Amino-5,6-dihydro-4H-benzothiazol-7-one hydrobromide” with the molecular weight of 249.13 .


Molecular Structure Analysis

The molecular structure of “2-Amino-5,6-dihydro-4H-benzothiazol-7-one” can be represented by the linear formula C7H9BrN2OS . The InChI key for this compound is provided in the MSDS .


Physical And Chemical Properties Analysis

“2-Amino-5,6-dihydro-4H-benzothiazol-7-one” appears as a tan solid . It is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Transformations

2-Amino-5,6-dihydro-4H-benzothiazol-7-one serves as a versatile precursor in the synthesis of benzothiazole derivatives, which are noted for their biological activity and demand in industrial applications. Modern synthesis techniques include both conventional multistep and one-pot, atom economy procedures. These methods emphasize green chemistry principles and utilize simple reagents, highlighting the compound's role as a reactive building block for creating pharmacologically active heterocycles and other industrially relevant compounds (L. Zhilitskaya, B. Shainyan, & N. О. Yarosh, 2021).

Pharmacological Significance

The benzothiazole core, including 2-Amino-5,6-dihydro-4H-benzothiazol-7-one derivatives, is foundational in developing therapeutic agents. These compounds exhibit a wide range of biological activities, from antimicrobial to anticancer properties. The structural simplicity of 2-arylbenzothiazoles, in particular, makes them promising antitumor agents. Their potential in drug discovery is underscored by their versatility as ligands for various biomolecules, which has spurred medicinal chemists to develop new therapies based on benzothiazole scaffolds (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Mechanisms of Action and Biological Activities

Research into 2-Amino-5,6-dihydro-4H-benzothiazol-7-one and its derivatives emphasizes the significance of the benzothiazole moiety in medicinal chemistry. These derivatives are recognized for their diverse pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer effects. The ability to synthesize benzothiazole derivatives with varied biological activities, attributed to substitutions at specific carbon atoms, reveals the compound's importance in developing new therapeutic agents with minimal toxicity (M. Bhat & S. L. Belagali, 2020).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “2-Amino-5,6-dihydro-4H-benzothiazol-7-one” provides information about its safety and hazards . It is recommended to refer to the MSDS for detailed safety measures.

properties

IUPAC Name

2-amino-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZOMJIYYHHUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343165
Record name 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dihydro-4H-benzothiazol-7-one

CAS RN

17583-10-7
Record name 2-Amino-5,6-dihydro-4H-benzothiazol-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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